[1-(Pyridin-3-ylmethyl)cyclobutyl]methanamine
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Overview
Description
[1-(Pyridin-3-ylmethyl)cyclobutyl]methanamine: is an organic compound characterized by a cyclobutyl ring attached to a methanamine group, with a pyridin-3-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Pyridin-3-ylmethyl)cyclobutyl]methanamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Pyridin-3-ylmethyl Group: This step involves the attachment of the pyridin-3-ylmethyl group to the cyclobutyl ring, often through nucleophilic substitution reactions.
Formation of the Methanamine Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(Pyridin-3-ylmethyl)cyclobutyl]methanamine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various halides and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1-(Pyridin-3-ylmethyl)cyclobutyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used as a ligand in studies involving receptor binding and signal transduction. Its interactions with biological macromolecules can provide insights into cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of [1-(Pyridin-3-ylmethyl)cyclobutyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [1-(Pyridin-2-ylmethyl)cyclobutyl]methanamine
- [1-(Pyridin-4-ylmethyl)cyclobutyl]methanamine
- [1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine
Uniqueness
Compared to similar compounds, [1-(Pyridin-3-ylmethyl)cyclobutyl]methanamine stands out due to its specific structural configuration, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various research and industrial applications to achieve desired outcomes.
Properties
IUPAC Name |
[1-(pyridin-3-ylmethyl)cyclobutyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-9-11(4-2-5-11)7-10-3-1-6-13-8-10/h1,3,6,8H,2,4-5,7,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCNWQDNNABMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CN=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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